![molecular formula C12H15N3S B1489770 (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine CAS No. 1248293-61-9](/img/structure/B1489770.png)
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine
Overview
Description
“(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” is a chemical compound with the molecular formula C12H15N3S . It is used in various fields of research .
Synthesis Analysis
The synthesis of this compound has been described in various studies . For instance, one study reported the synthesis of this compound from aniline and potassium thiocyanate .
Molecular Structure Analysis
The molecular structure of “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” has been studied using various techniques . For example, one study reported the IR (KBr) ν max 3335, 3056, 2952, 1710, 1601, 1536, 1447, 1307, 1277, 1199, 1144, 1078, 1005, 914, 877, 813, 754, 728, 711, 598 cm −1; 1 H NMR (CDCl 3) δ 10.28 (s, 1H, NH), 7.72–7.74 (d, 1H, J = 7.66 Hz), 7.64–7.67 (d, 1H, J = 7.88 Hz), 6.06–7.45 (m, 5H, ArH), 6.32 (t, 1H, NH), 4.48 (s, 2H, CH 2); MS (FAB) m/z 274 (M + 1) + .
Chemical Reactions Analysis
The chemical reactions involving “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” have been explored in several studies . For example, one study reported the use of this compound in the synthesis of novel anti-Parkinsonian agents .
Physical And Chemical Properties Analysis
“(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” has a molecular weight of 233.33 . It has been reported to have a melting point of 248°C .
Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure to “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine” have been synthesized and analyzed for their anti-inflammatory properties . These compounds were evaluated for anti-inflammatory activity and showed promising results .
Antioxidant Activity
Thiazole derivatives, which include “(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine”, have been found to exhibit antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications .
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests that they could be used in the development of new cancer treatments .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests that they could be used in the treatment of neurodegenerative diseases .
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . This suggests that they could be used in the treatment of epilepsy and other seizure disorders .
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine likely interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity. For instance, similar compounds have shown to inhibit COX-1 and COX-2 enzymes . The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine inhibits these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation .
Result of Action
The primary result of the action of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is the reduction of inflammation. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, thereby reducing inflammation .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)pyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-8-9-4-3-7-15(9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAJIGHGXTTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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